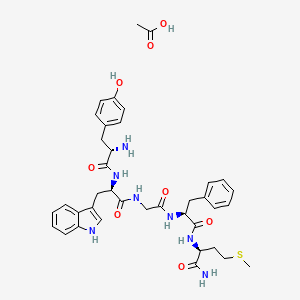
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, ketone, and long alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include alcohols, ketones, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of continuous flow reactors and advanced purification techniques would ensure the high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The alkyl chains can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the ketone groups may produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in drug design and development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets. The hydroxyl and ketone groups may form hydrogen bonds with biological molecules, while the long alkyl chains may interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxohexadecyl)-
- 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctyl)-
Uniqueness
The uniqueness of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- lies in its specific combination of functional groups and long alkyl chains. This structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
68959-31-9 |
|---|---|
Formule moléculaire |
C46H88N4O6 |
Poids moléculaire |
793.2 g/mol |
Nom IUPAC |
1,3-bis(2-hydroxyethyl)-6,8-di(octadecanoyl)-1,3,6,8-tetrazecane-2,7-dione |
InChI |
InChI=1S/C46H88N4O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(53)49-37-35-47(39-41-51)45(55)48(40-42-52)36-38-50(46(49)56)44(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-42H2,1-2H3 |
Clé InChI |
GWDOXPUQJKXPGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(C(=O)N(CCN(C1=O)C(=O)CCCCCCCCCCCCCCCCC)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


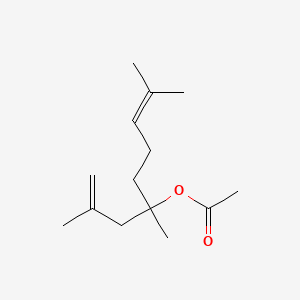
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
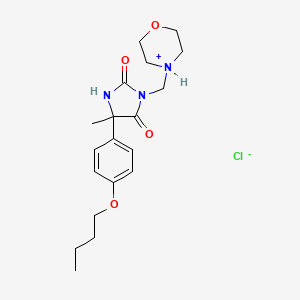

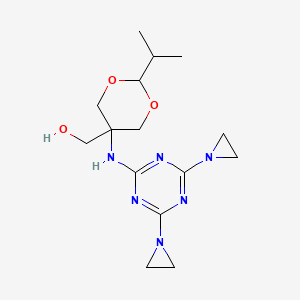

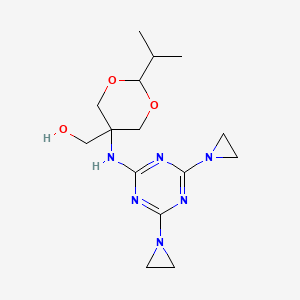


![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)

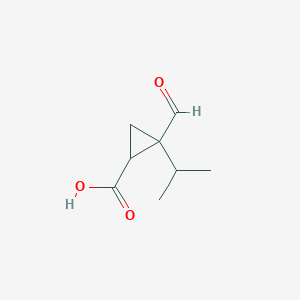
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
